The compound 4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1H-pyrazol-3-yl]-[1,1'-biphenyl]-2,4-diol, also known as TCS 2312, is a small molecule characterized by its selective inhibition of checkpoint kinase 1 (CHK1). This compound has garnered attention in cancer research due to its potential to enhance the efficacy of chemotherapeutic agents, particularly gemcitabine, in various cancer cell lines .
The synthesis of TCS 2312 involves a multi-step process that begins with commercially available precursors. Key steps include:
The synthetic routes often utilize organic solvents and catalysts under controlled temperature conditions to optimize yield and purity. The industrial production adapts these methods for larger scale operations, focusing on cost-effectiveness and efficiency in purification processes.
The molecular formula of TCS 2312 is , with a molecular weight of approximately 412.5 g/mol. The compound features a complex structure that includes:
TCS 2312 can undergo several types of chemical reactions:
Common reagents used in these reactions include:
TCS 2312 acts by selectively inhibiting checkpoint kinase 1 (CHK1), which plays a vital role in the DNA damage response. The inhibition disrupts cell cycle checkpoints, leading to an accumulation of DNA damage and ultimately resulting in cell death. This mechanism is particularly effective against cancer cells that depend on CHK1 for survival and proliferation .
TCS 2312 is typically stored at low temperatures (e.g., -80°C) to maintain stability and prevent degradation. Its solid form is characterized by high purity levels (≥97% as determined by HPLC).
The compound exhibits notable solubility in organic solvents but may have limited solubility in water due to its hydrophobic character. Its stability under various conditions makes it suitable for laboratory applications and further research.
Relevant data includes:
TCS 2312 has significant potential in scientific research, especially within oncology. Its ability to enhance the efficacy of existing chemotherapeutic agents makes it a valuable candidate for combination therapies aimed at improving treatment outcomes for cancer patients. Ongoing studies focus on its application in various cancer types and its role in overcoming drug resistance .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: